molecular formula C13H16Br2O5 B13998702 Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate CAS No. 92020-64-9

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13998702
CAS No.: 92020-64-9
M. Wt: 412.07 g/mol
InChI Key: JLZNLULNALKSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is a chemical compound known for its unique structure and potential applications in various fields. The compound features a propanoate backbone with two bromine atoms and a trimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 3-(3,4,5-trimethoxyphenyl)propanoate using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a dibromo amine derivative, while reduction with LiAlH4 would produce a dibromo alcohol.

Scientific Research Applications

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dibromo-3-phenylpropanoate
  • Methyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

92020-64-9

Molecular Formula

C13H16Br2O5

Molecular Weight

412.07 g/mol

IUPAC Name

methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H16Br2O5/c1-17-8-5-7(6-9(18-2)12(8)19-3)10(14)11(15)13(16)20-4/h5-6,10-11H,1-4H3

InChI Key

JLZNLULNALKSKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(C(=O)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.